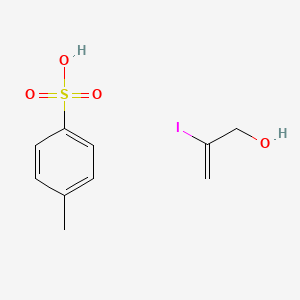
2-Iodoprop-2-en-1-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodoprop-2-en-1-ol;4-methylbenzenesulfonic acid is a compound that combines the properties of an iodinated alcohol and a sulfonic acid. This compound is known for its unique reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodoprop-2-en-1-ol typically involves the iodination of propen-1-ol. This reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective formation of the iodinated product .
This reaction is highly exothermic and requires careful temperature control to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of 2-Iodoprop-2-en-1-ol involves large-scale iodination processes with stringent quality control measures to ensure high purity and yield. Similarly, the production of 4-methylbenzenesulfonic acid is carried out in large reactors with continuous monitoring of reaction parameters to optimize efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Iodoprop-2-en-1-ol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Hydroxide ions, amines
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted alcohols and amines
Scientific Research Applications
2-Iodoprop-2-en-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Iodoprop-2-en-1-ol involves its reactivity as an iodinated alcohol. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can undergo nucleophilic substitution. The sulfonic acid group in 4-methylbenzenesulfonic acid acts as a strong acid, facilitating various acid-catalyzed reactions.
Comparison with Similar Compounds
Similar Compounds
3-Iodoprop-2-yn-1-ol: Similar in structure but contains a triple bond instead of a double bond.
2-Iodopropanol: Lacks the double bond present in 2-Iodoprop-2-en-1-ol.
4-Methylbenzenesulfonyl chloride: A derivative of 4-methylbenzenesulfonic acid used in sulfonation reactions.
Uniqueness
2-Iodoprop-2-en-1-ol;4-methylbenzenesulfonic acid is unique due to its combination of an iodinated alcohol and a sulfonic acid, providing a versatile reactivity profile that is useful in various chemical transformations and industrial applications.
Properties
CAS No. |
654065-37-9 |
|---|---|
Molecular Formula |
C10H13IO4S |
Molecular Weight |
356.18 g/mol |
IUPAC Name |
2-iodoprop-2-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C3H5IO/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(4)2-5/h2-5H,1H3,(H,8,9,10);5H,1-2H2 |
InChI Key |
QINWADRJUHZYOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=C(CO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


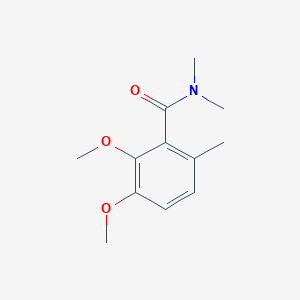

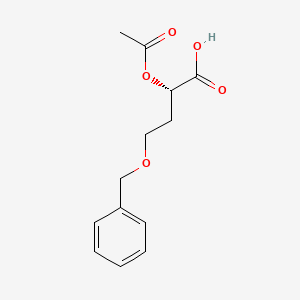
![4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B12545310.png)
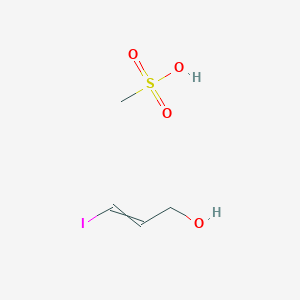

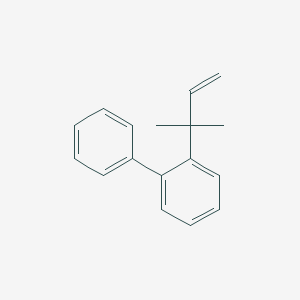
![N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea]](/img/structure/B12545340.png)
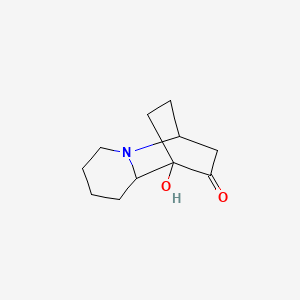

![4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B12545359.png)
![3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione](/img/structure/B12545371.png)

![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)
